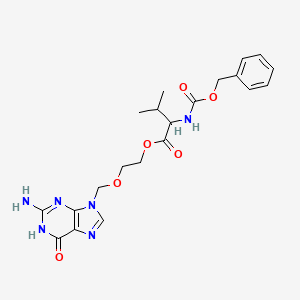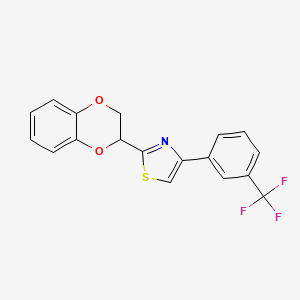
Neurodye RH-155
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neurodye RH-155 is a neuron-tracing dye used primarily for monitoring membrane potential, synaptic activity, and ion channel activity of neurons. It has been utilized in various scientific studies to examine the effects of different compounds on neuronal activity, providing high spatial and temporal resolution for observing dynamic patterns of neuronal activity .
Analyse Des Réactions Chimiques
Neurodye RH-155 undergoes various types of chemical reactions, including:
Oxidation: The dye can undergo oxidation reactions, which may alter its fluorescence properties.
Reduction: Reduction reactions can also affect the dye’s fluorescence.
Substitution: The dye can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Neurodye RH-155 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study chemical reactions and interactions at the molecular level.
Biology: Employed in neuron-tracing studies to monitor neuronal activity and synaptic transmission.
Medicine: Utilized in research to understand the effects of various drugs on neuronal activity and to study neurological disorders.
Industry: Applied in the development of new diagnostic tools and techniques for monitoring neuronal activity
Mécanisme D'action
Neurodye RH-155 exerts its effects by binding to neuronal membranes and altering its fluorescence properties in response to changes in membrane potential. This allows researchers to monitor changes in neuronal activity with high spatial and temporal resolution. The dye interacts with ion channels and synaptic proteins, providing insights into the molecular targets and pathways involved in neuronal signaling .
Comparaison Avec Des Composés Similaires
Neurodye RH-155 is unique in its ability to provide high-resolution monitoring of neuronal activity. Similar compounds include:
Neurodye RH-237: Another neuron-tracing dye with different excitation and emission properties.
Neurodye RH-795: A dye used for similar applications but with distinct spectral properties.
Compared to these dyes, this compound offers specific advantages in terms of its fluorescence properties and suitability for certain experimental conditions .
Propriétés
Formule moléculaire |
C49H71N7O8S2 |
|---|---|
Poids moléculaire |
950.3 g/mol |
Nom IUPAC |
N,N-diethylethanamine;4-[5-methyl-4-[(1E,3Z,5Z)-5-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]-3-phenylpenta-1,3-dienyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid |
InChI |
InChI=1S/C31H26N4O8S2.3C6H15N/c1-20-28(30(36)34(32-20)24-10-14-26(15-11-24)44(38,39)40)18-8-23(22-6-4-3-5-7-22)9-19-29-21(2)33-35(31(29)37)25-12-16-27(17-13-25)45(41,42)43;3*1-4-7(5-2)6-3/h3-19,32H,1-2H3,(H,38,39,40)(H,41,42,43);3*4-6H2,1-3H3/b18-8+,23-9-,29-19-;;; |
Clé InChI |
MYAUCHIHPIGZSR-HVURARNKSA-N |
SMILES isomérique |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)O)/C=C/C(=C/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C)/C5=CC=CC=C5 |
SMILES canonique |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)O)C=CC(=CC=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(3-piperidinylmethyl)-1-piperazinyl]-Pyrimidine](/img/structure/B12286991.png)






![O-phenyl 9-hydroxy-8-(4-phenylmethoxy-5a,6-dihydroimidazo[2,1-b]purin-1-yl)-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocine-9-carbothioate](/img/structure/B12287042.png)

![[5-[2-amino-7-(4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl)-6-oxo-1H-purin-9-ium-9-yl]-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B12287050.png)

![Acetaldehyde, 2-[(triethylsilyl)oxy]-](/img/structure/B12287062.png)
![(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropanoic acid](/img/structure/B12287063.png)
